N-(4-chlorophenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a polycyclic heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms, a 4-chlorophenyl substituent at the amine position, and a 4-ethylbenzenesulfonyl group. The molecule’s synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-(4-chlorophenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-2-13-3-9-16(10-4-13)31(28,29)21-20-24-19(23-15-7-5-14(22)6-8-15)18-17(11-12-30-18)27(20)26-25-21/h3-12H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKYKXWJRMNMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed investigation.
Structural Characteristics
The compound features a thia (sulfur-containing) moiety and a tetraazatricyclo structure which contributes to its biological interactions. The presence of the 4-chlorophenyl and 4-ethylbenzenesulfonyl substituents enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may act as an inhibitor by binding to active sites or allosteric sites on enzymes, thus altering their conformation and inhibiting substrate access.
Antitumor Activity
Preliminary studies have indicated that this compound exhibits antitumor properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Research has suggested that the compound possesses antimicrobial properties , effective against a range of bacteria and fungi. Its efficacy is likely due to the disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 45 |
| 20 | 30 |
Study 2: Antimicrobial Activity
In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the tetraazatricyclo core.
- Introduction of the sulfonyl and chlorophenyl groups through nucleophilic substitution reactions.
- Purification via recrystallization or chromatography.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
- Key Differences: Substituents: The ethoxy group (-OCH₂CH₃) replaces the chloro (-Cl) on the phenyl ring, and the sulfonyl group is methyl-substituted (4-methylbenzenesulfonyl) instead of ethyl (4-ethylbenzenesulfonyl). Impact: The ethoxy group is electron-donating, which may enhance solubility compared to the electron-withdrawing chloro group.
- Synthesis : Likely follows a pathway similar to the target compound, with variations in the substitution of aryl halides or sulfonylation reagents.
10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS 892730-07-3)
- Key Differences :
- Substituents : The sulfonyl group is unsubstituted (benzenesulfonyl), and the 4-chlorophenyl is attached via a methylene bridge (-CH₂-) to the amine.
- Impact : The absence of an ethyl group on the sulfonyl may decrease hydrophobicity, while the methylene bridge could alter conformational flexibility, affecting interactions with biological targets .
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Differences: Core Structure: A spirocyclic oxa-aza system replaces the tricyclic thia-aza framework. Substituents: Includes a benzothiazole ring and a dimethylaminophenyl group. Impact: The spiro structure may confer unique stereoelectronic properties, and the benzothiazole moiety is known for fluorescence and kinase inhibition .
- Synthesis : Utilizes 2-oxa-spiro[3.4]octane-1,3-dione and Schiff base intermediates, differing from the sulfonylation strategies used for the target compound .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Substituent Effects :
- Chloro vs. ethoxy groups influence electron density and solubility.
- Ethyl vs. methyl sulfonyl substituents modulate steric bulk and hydrophobicity.
- Structural Diversity :
- Synthetic Challenges :
- Multi-step syntheses are required for both tricyclic and spirocyclic frameworks, with sulfonylation and condensation as critical steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
